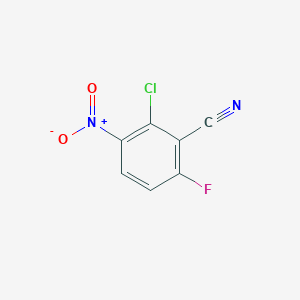

2-Chloro-6-fluoro-3-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-fluoro-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2ClFN2O2 and its molecular weight is 200.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis with Amines and Amino Acids : 2-Fluoro-5-nitrobenzonitrile, an analogue of 2-Chloro-6-fluoro-3-nitrobenzonitrile, has been synthesized and reacted with several amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of these compounds provide insights into their structural characteristics (Wilshire, 1967).

Vibrational Analysis for Molecular Structure Determination : Vibrational analyses, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, have been employed to study the molecular structure of similar compounds like 4-chloro-3-nitrobenzonitrile. This approach helps in understanding the geometric parameters and molecular vibrations, which are crucial for understanding the properties of this compound (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Applications

Carbon Dioxide Fixation : The compound has potential applications in chemical fixation of carbon dioxide. Studies involving similar structures, like 2-aminobenzonitriles, have shown efficient conversion into quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2, indicating a potential route for CO2 utilization using this compound (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Heat Capacities and Phase Transitions : Thermophysical studies of similar nitrobenzonitriles have provided insights into their behaviors as a function of temperature. This includes determining the heat capacities, enthalpies, and entropies of phase transitions, which are vital for applications in materials science (Jiménez, Roux, Dávalos, & Temprado, 2002).

Pharmaceutical Research and Development

- Synthesis of Biologically Active Compounds : Research has shown the potential of similar structures in synthesizing bioactive heterocycles, which are important in pharmaceutical applications. The structure of this compound can be utilized in the construction of bioactive compounds (Naveen, Kavitha, Sarala, Anandalwar, Prasad, & Rangappa, 2006).

Safety and Hazards

The safety data sheet for 2-Chloro-6-fluoro-3-nitrobenzonitrile indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

It’s known that this compound is often used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 2-Chloro-6-fluoro-3-nitrobenzonitrile is largely dependent on the specific chemical reactions it’s used in. The compound contains a benzene ring connected to a nitrile group (-CN), and three different substituents on the benzene ring: chlorine (at the 2 position), fluorine (at the 6 position), and a nitro group (at the 3 position) . These substituents can provide specific reaction sites and electronic properties for various chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it’s involved in .

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVANGCBQAQNWOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381624 |

Source

|

| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226419-18-7 |

Source

|

| Record name | 2-chloro-6-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)